(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol
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Overview
Description
(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol is a chiral compound with a bromine atom attached to the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol typically involves the bromination of 2,3-dihydro-1H-indene followed by a chiral resolution step to obtain the desired enantiomer. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for chiral resolution and purification can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like triethylamine
Major Products
Oxidation: 5-Bromo-2,3-dihydro-1H-inden-2-one
Reduction: 2,3-Dihydro-1H-indene
Substitution: Various substituted indenes depending on the nucleophile used
Scientific Research Applications
(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
®-5-Bromo-2,3-dihydro-1H-inden-2-ol: The enantiomer of the compound, which may have different biological activities.
5-Bromo-2,3-dihydro-1H-inden-2-one: The oxidized form of the compound.
2,3-Dihydro-1H-indene: The reduced form of the compound.
Uniqueness
(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol is unique due to its chiral nature and the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C9H9BrO |
---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
(2S)-5-bromo-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H9BrO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2/t9-/m0/s1 |
InChI Key |
QYVONEHTDRTAHN-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@@H](CC2=C1C=CC(=C2)Br)O |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)O |
Origin of Product |
United States |
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